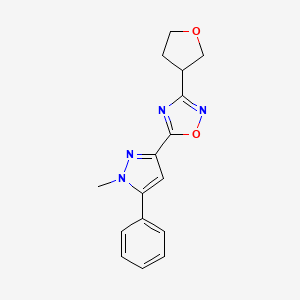
N-(3-acetylphenyl)-5-bromonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-5-bromonicotinamide, also known as ABN, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound belongs to the class of nicotinamide derivatives and has been shown to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Antibacterial Activities
Sulfonamides, including the synthesized compound, have been widely studied for their antibacterial properties . In this case, the compound exhibited significant antibacterial activity against Escherichia coli ATCC 25922 , Pseudomonas aeruginosa ATCC 27853 , and Staphylococcus aureus ATCC 29213 . The minimum inhibitory concentration (MIC) was determined to be 256 μg/mL for E. coli and P. aeruginosa, while S. aureus showed MIC values of 256 μg/mL for the PSASF compound and 512 μg/mL for other compounds. Although the MIC values are higher than reference drugs, the molecular docking results align with the laboratory findings.
Synthesis and Characterization
The compound was synthesized and characterized using spectral analysis. The process involved refluxing N-(3-acetylphenyl) nicotinamide with N-(4-(hydrazinecarbonyl) phenyl)benzamide in absolute ethanol . Further details on the synthesis and characterization can be explored.
Reduction Reactions
Interestingly, reductions of 3-acetylphenyl-N-ethyl-N-methylcarbamate and acetophenone were performed using baker’s yeast resting cells in water and choline-chloride-based deep eutectic solvents (DES)/water. The resulting secondary alcohols exhibited unexpected stereochemistry .
Mécanisme D'action
Target of Action
Similar compounds such as sulfonamides have been studied for their antibacterial activities against escherichia coli, pseudomonas aeruginosa, and staphylococcus aureus .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit significant antibacterial activity . The mechanism typically involves the compound interacting with its targets, leading to changes that inhibit the growth or function of the bacteria .
Biochemical Pathways
Similar compounds have been found to interfere with bacterial growth, suggesting that they may affect pathways related to cell division or metabolism .
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-5-bromopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c1-9(18)10-3-2-4-13(6-10)17-14(19)11-5-12(15)8-16-7-11/h2-8H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMCSFYMELLKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5518203.png)

![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5518212.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5518219.png)
![5-propyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5518224.png)
![N-[4-(pyridin-3-yloxy)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B5518228.png)
![4-hydroxy-N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5518239.png)

![2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5518248.png)
![2,9-dimethyl-5-(3-methyl-2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B5518266.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5518270.png)
![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5518279.png)
![1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5518280.png)
